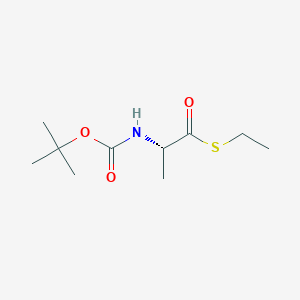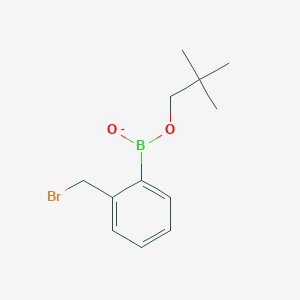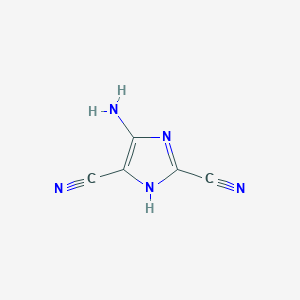![molecular formula C38H20N4O B12822688 9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)](/img/structure/B12822688.png)
9,9'-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) is a complex organic compound with a unique structure that combines dibenzofuran and carbazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) typically involves the coupling of dibenzofuran and carbazole derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole or dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a host material that facilitates energy transfer processes, enhancing the efficiency and stability of devices. The molecular structure allows for efficient charge transport and exciton formation, which are crucial for the performance of OLEDs .
Comparison with Similar Compounds
Similar Compounds
9,9’-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole): Similar structure but different substitution pattern, affecting its electronic properties.
4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan: Another related compound with high triplet energy, used in blue phosphorescent OLEDs.
Uniqueness
9,9’-(Dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole-2-carbonitrile) is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications requiring high triplet energy and efficient charge transport .
Properties
Molecular Formula |
C38H20N4O |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
9-[8-(2-cyanocarbazol-9-yl)dibenzofuran-2-yl]carbazole-2-carbonitrile |
InChI |
InChI=1S/C38H20N4O/c39-21-23-9-13-29-27-5-1-3-7-33(27)41(35(29)17-23)25-11-15-37-31(19-25)32-20-26(12-16-38(32)43-37)42-34-8-4-2-6-28(34)30-14-10-24(22-40)18-36(30)42/h1-20H |
InChI Key |
JTBBDGFZTOWANR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=C7C=C(C=C9)C#N)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)


![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)

![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)






![5-Bromo-2-(chloromethyl)-7-methylbenzo[b]thiophene](/img/structure/B12822678.png)
